molecular formula C5H11NO B14712927 N-[(Oxiran-2-yl)methyl]ethanamine CAS No. 15150-85-3

N-[(Oxiran-2-yl)methyl]ethanamine

Cat. No.: B14712927
CAS No.: 15150-85-3
M. Wt: 101.15 g/mol
InChI Key: PWEZHCBZCWLRLV-UHFFFAOYSA-N
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Description

Significance of Oxirane-Containing Amine Compounds in Chemical Sciences

Oxirane-containing amine compounds are a class of molecules that possess a highly strained three-membered ring ether, known as an oxirane or epoxide, along with an amine functional group. This combination imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. The high ring strain of the oxirane makes it susceptible to ring-opening reactions with a variety of nucleophiles, including the amine itself or other external reagents. This reactivity is fundamental to their utility in creating diverse and complex molecular architectures.

The presence of the amine group, with its lone pair of electrons, confers basicity and nucleophilicity to these compounds. nih.gov This dual functionality allows for a wide range of chemical transformations, including polymerization, cross-linking, and the synthesis of various biologically active molecules. researchgate.net For instance, the reaction between the oxirane ring and an amine is a cornerstone of epoxy resin chemistry, leading to the formation of durable and versatile thermosetting polymers.

Furthermore, many amine-containing compounds are essential in medicinal chemistry, with over 40% of drugs and drug candidates containing an amine functional group. illinois.edu The incorporation of an oxirane ring into an amine structure provides a reactive handle for covalently modifying biological macromolecules, a strategy employed in the design of certain therapeutic agents.

Current Research Focus on N-[(Oxiran-2-yl)methyl]ethanamine and Related Structures

Current research on this compound and its structural relatives is multifaceted, exploring their synthesis, reactivity, and potential applications. Synthetic chemists are interested in developing efficient and stereoselective methods for the preparation of these compounds. The synthesis often involves the reaction of an amine with an epoxide-containing electrophile. For example, N-methylethylamine has been synthesized through various methods, including the reaction of ethylamine (B1201723) with methyl iodide. orgsyn.org

The reactivity of the oxirane ring in these compounds is a major area of investigation. Studies have examined the kinetics and mechanisms of the amine-catalyzed ring-opening of oxiranes by various nucleophiles, such as carboxylic acids. researchgate.net These studies often employ both experimental techniques and computational methods, like Density Functional Theory (DFT), to understand the reaction pathways and the role of catalysts. researchgate.net The regioselectivity of the ring-opening reaction, which determines which carbon of the epoxide is attacked, is a critical aspect of this research. researchgate.net

Researchers are also exploring the use of these compounds as building blocks for more complex molecules. For instance, the reaction of N,N-diethyl-2-oxiranemethanamine with other reagents can lead to a variety of functionalized products. chemspider.com The properties of related structures, such as those containing different substituents on the amine or the oxirane ring, are also being investigated to understand structure-activity relationships.

Challenges and Opportunities in the Academic Investigation of this compound Chemistry

The academic investigation of this compound chemistry presents both challenges and opportunities. A significant challenge lies in controlling the reactivity of the bifunctional molecule. The presence of both a nucleophilic amine and an electrophilic epoxide can lead to self-polymerization or other undesired side reactions. Developing selective reaction conditions that allow for the controlled transformation of one functional group while leaving the other intact is a key area of research.

Compared to their oxygen-containing counterparts (epoxides), nitrogen-containing three-membered rings (aziridines) have been studied less extensively, in part due to the complexities of their synthesis and handling. nih.gov While this compound contains an epoxide, the principles of handling reactive three-membered rings are relevant. The trivalent nature of the nitrogen atom in the amine group adds another layer of complexity compared to the divalent oxygen in an alcohol. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15150-85-3

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-(oxiran-2-ylmethyl)ethanamine

InChI

InChI=1S/C5H11NO/c1-2-6-3-5-4-7-5/h5-6H,2-4H2,1H3

InChI Key

PWEZHCBZCWLRLV-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CO1

Origin of Product

United States

Synthetic Methodologies for N Oxiran 2 Yl Methyl Ethanamine and Its Analogues

Precursor Selection and Preparation Strategies

The choice of starting materials is fundamental to the successful synthesis of the target compound. The most common approaches rely on the reaction between an amine and an epoxide-containing molecule.

Synthesis from Epichlorohydrin (B41342) and Amine Precursors

A primary and widely utilized method for synthesizing glycidyl (B131873) amines, including N-[(oxiran-2-yl)methyl]ethanamine, involves the reaction of an amine with epichlorohydrin. google.commpbio.comgoogle.com This process typically occurs in two main steps: the initial addition of the amine to epichlorohydrin to form a chlorohydrin intermediate, followed by a dehydrochlorination reaction, often facilitated by a base, to form the epoxide ring. google.commpbio.com

The reaction between a primary amine, such as ethylamine (B1201723), and epichlorohydrin can lead to the formation of a 1:1 addition compound. uni.edu However, the reaction can be complex, with the potential for the formation of 2:1 (amine to epichlorohydrin) or 1:2 adducts. uni.edu To favor the desired 1:1 product, reaction conditions must be carefully controlled. The reaction is often carried out in the presence of a polar solvent like methanol, ethanol, or propanol. google.com For less reactive primary amines, higher temperatures may be necessary to drive the reaction to completion. google.com

A general reaction scheme for the synthesis of a glycidyl amine from a primary amine and epichlorohydrin is as follows:

Step 1: Addition R-NH₂ + CH₂(O)CHCH₂Cl → R-NH-CH₂(CHOH)CH₂Cl

Step 2: Cyclization (Dehydrochlorination) R-NH-CH₂(CHOH)CH₂Cl + NaOH → R-N(CH₂CH(O)CH₂) + NaCl + H₂O

It has been noted that when water is used as a solvent in the reaction between primary amines and epichlorohydrin, it can lead to the formation of ill-defined polymeric substances. google.com

Alternative Epoxide-Forming Agent Applications

While epichlorohydrin is a common reagent, alternative methods for forming the epoxide ring exist. One such approach involves the epoxidation of an appropriate alkene precursor. patsnap.comyoutube.com For instance, an intermediate can be prepared by reacting an organic amine with propylene (B89431) chloride, followed by an oxidation reaction using hydrogen peroxide in the presence of a catalyst to form the glycidyl amine. patsnap.comgoogle.com This method is reported to offer high yield and purity of the final product. patsnap.com

Other epoxidizing agents can also be employed. For example, meta-chloroperoxybenzoic acid (mCPBA) is a common reagent for the epoxidation of alkenes. youtube.com Dimethyl dioxirane (B86890) (DMDO) is another alternative for epoxidation in aprotic media. researchgate.net The choice of the epoxidizing agent can depend on the specific substrate and the desired reaction conditions.

The use of allyl chloride as a starting material, which can be obtained from propylene, can be epoxidized with hydrogen peroxide to form epichlorohydrin of natural origin. google.com This "green" epichlorohydrin can then be used in subsequent reactions with amines.

Synthesis of Ethanamine Derivatives

The synthesis of various ethanamine derivatives serves as a foundation for producing a wide range of N-substituted compounds. Primary amines can be synthesized through the alkylation of ammonia (B1221849), where a large excess of ammonia favors the formation of the primary amine. lumenlearning.comlibretexts.org Another method involves the reduction of nitriles. For example, ethylamine can be produced by the reduction of acetonitrile (B52724) using sodium and absolute alcohol or lithium aluminum hydride (LiAlH₄). scribd.com

The Hofmann rearrangement of propionamide (B166681) with bromine and potassium hydroxide (B78521) solution is a laboratory-scale method for preparing ethylamine. scribd.com Commercially, ethylamine can be produced by heating a mixture of ethylene (B1197577) and ammonia at high temperatures and pressures in the presence of a cobalt catalyst. scribd.com

N-alkylation of primary amines can be achieved using various methods. For instance, N-methylation can be performed using reagents like methyl iodide. orgsyn.org Reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate followed by reduction, is another versatile method for preparing substituted amines. youtube.com

Reaction Conditions and Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Factors such as pH and the choice of solvent play a crucial role in the outcome of the reaction.

Influence of pH on Epoxide Formation

The pH of the reaction medium significantly influences the ring-opening reaction of epoxides by amines. acs.orgacs.org Amine-epoxide reactions are found to be water-catalyzed and not directly dependent on the pH of the reaction environment. acs.orgacs.org However, the reactivity of the amine is highly dependent on its protonation state. acs.orgacs.org

At pH values higher than the pKa of the amine, the unprotonated amine is the dominant species and acts as a potent nucleophile. acs.orgacs.org Under these conditions, the amine-epoxide reaction can be very efficient. acs.orgacs.org Conversely, at pH values below the pKa of the amine, the amine exists predominantly in its protonated form, which is significantly less nucleophilic and largely unreactive towards epoxides. acs.orgacs.org In some cases, tertiary amines are added to the reaction mixture to maintain the pH of the aqueous solution. researchgate.netresearchgate.net

For the cyclization step in the synthesis using epichlorohydrin, a basic compound is used to facilitate the dehydrochlorination. google.com The addition of a base, such as sodium hydroxide, is crucial for the formation of the epoxide ring. acs.org

The effect of pH on the extent of amination of poly(glycidyl methacrylate) has been studied, showing that the extent of amination decreases as the pH of the medium is lowered. ekb.eg This is attributed to the competing reaction of chloride ions with the epoxy groups at lower pH. ekb.eg

Solvent Effects in Amine-Epoxide Reactions

The choice of solvent can have a profound impact on the reaction between amines and epoxides. organic-chemistry.org The use of polar mixed solvent systems, such as dimethylformamide (DMF)/water, can enable an efficient and regioselective synthesis of β-amino alcohols from epoxides and primary amines without the need for a catalyst. organic-chemistry.org

Research has shown that in some cases, no reaction is observed between epoxides and amines in dry solvents, suggesting that water can act as a catalyst. acs.org However, other studies have demonstrated that the reaction can proceed in various solvents, with solvent-free conditions sometimes providing better yields and shorter reaction times. scielo.org.mx For instance, the ring-opening of epoxides with amines catalyzed by silica-bonded S-sulfonic acid was found to be most efficient under solvent-free conditions. scielo.org.mx While polar solvents facilitated the reaction, they required longer completion times compared to solvent-free reactions. jsynthchem.com Non-polar solvents were found to be ineffective for this particular reaction. jsynthchem.com

In the context of preparing polymeric compositions from primary amines and epichlorohydrin, polar solvents like methanol, ethanol, 1-propanol, or 2-propanol are recommended. google.com The presence of some water is permissible, but the amount should be less than the organic solvent. google.com

The reaction of epichlorohydrin with aromatic amines has been investigated in solvents such as water, alcohol, and bromobenzene (B47551). uni.edu The reaction in bromobenzene solution exhibited an induction period, which was attributed to the catalytic effect of HCl being split from the addition product. uni.edu

Catalytic Approaches in this compound Synthesis

The synthesis of N-alkylethylamines can be complicated by the potential for overalkylation, as alkyl groups are electron-donating and can make the resulting amine more reactive than the starting material. youtube.com To achieve selective synthesis and avoid a statistical mixture of products that would require separation by methods like distillation, specific catalytic approaches are necessary. youtube.com While direct catalytic synthesis of this compound is a specific application, broader principles of catalytic amination are relevant. For instance, in related syntheses, acid catalysis is a noted application in various chemical processes.

Recent advancements have focused on developing sophisticated catalysts and reactive packing materials to improve reaction kinetics and selectivity within processes like reactive distillation. mdpi.com The use of structured catalysts in the synthesis of high-value chemicals has demonstrated improved conversion rates and selectivity. mdpi.com

Advanced Synthetic Techniques

Advanced techniques in chemical synthesis and purification are crucial for achieving high purity and yield of this compound and its analogues. These methods address challenges such as side reactions and the separation of structurally similar compounds.

The synthesis of related epoxy compounds, such as N,N-bis(oxiran-2-ylmethyl)-2-methyl-4-aminophenol, involves a stepwise glycidylation process. This provides a model for the controlled synthesis of this compound. The key steps in such a process would theoretically involve:

Initial Reaction: The primary amine (ethylamine) would react with an epoxide precursor, like epichlorohydrin. This reaction is a nucleophilic substitution.

Control of Reaction Conditions: Careful control of pH (typically between 8 and 10) and temperature is critical. Temperatures exceeding 80°C can lead to undesirable side reactions, such as the opening of the epoxy ring.

Stoichiometry: The use of excess epichlorohydrin can help to drive the reaction towards completion and ensure full glycidylation of the amine.

In a related synthesis of N-methylethylamine, a multi-step procedure is employed, starting with the formation of an N-benzylideneethylamine intermediate, followed by reaction with methyl iodide and subsequent hydrolysis and distillation to isolate the final product. orgsyn.org This highlights the use of protecting groups and stepwise additions to achieve a specific amine product.

Reactive distillation is an advanced process that combines chemical reaction and distillation within a single unit. wikipedia.orgstudysmarter.co.uk This technique is particularly advantageous for equilibrium-limited reactions, as the continuous removal of products from the reaction zone can drive the reaction towards higher conversion. wikipedia.orgstudysmarter.co.uk It offers benefits such as reduced energy consumption, lower capital costs, and potentially higher product selectivity. mdpi.comwikipedia.org

Table 1: Comparison of Conventional vs. Reactive Distillation Processes

FeatureConventional ProcessReactive Distillation
Equipment Separate reactor and distillation columnCombined reactor and distillation unit mdpi.comwikipedia.org
Energy Consumption Higher, due to separate heating requirementsLower, as reaction and separation are integrated mdpi.comwikipedia.org
Capital Cost Higher, due to multiple unitsLower, due to process intensification mdpi.comwikipedia.org
Conversion Limited by chemical equilibriumCan exceed equilibrium conversion wikipedia.org
Product Selectivity May be lower due to side reactionsCan be higher due to rapid removal of products mdpi.com

Crystallization is a powerful technique for achieving high purity in the final product. For analogous compounds, crystallization-driven purification is a key step in industrial production. For example, recrystallization from a solvent like hexane (B92381) has been shown to achieve purities greater than 99.5%. This method is effective at removing impurities that may be difficult to separate by distillation, especially if they have similar boiling points.

The selection of an appropriate solvent system is critical for successful crystallization. The target compound should be highly soluble at higher temperatures and sparingly soluble at lower temperatures, while impurities should remain in solution.

Chemical Reactivity and Mechanistic Studies of N Oxiran 2 Yl Methyl Ethanamine

Epoxide Ring-Opening Reactions

The high degree of ring strain in the three-membered ether ring of the oxirane moiety makes it susceptible to ring-opening reactions, a characteristic not typically seen in other ethers. libretexts.org This reactivity is the cornerstone of its use in many chemical syntheses. The ring-opening can be initiated by either acid or base catalysis. libretexts.orgpressbooks.pub

The cleavage of the epoxide ring in N-[(Oxiran-2-yl)methyl]ethanamine proceeds via nucleophilic attack. The specific pathway, however, is highly dependent on the reaction conditions, particularly the pH.

Base-Catalyzed/Nucleophilic Conditions: In the presence of strong nucleophiles or under basic conditions, the ring-opening follows a classic SN2 mechanism. libretexts.orgkhanacademy.org The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom. libretexts.orgpressbooks.pub This pathway does not involve a discrete carbocation intermediate. The driving force for the reaction is the relief of the significant ring strain inherent in the three-membered epoxide structure. libretexts.org

Acid-Catalyzed Conditions: Under acidic conditions, the oxygen atom of the oxirane is first protonated, creating a much better leaving group. pressbooks.pub This protonation activates the epoxide for nucleophilic attack. The subsequent attack by a nucleophile can have characteristics of both SN1 and SN2 mechanisms. pressbooks.pub The reaction proceeds with a backside attack, typical of an SN2 reaction, leading to a trans configuration in the product. pressbooks.pub However, the regioselectivity of the attack depends on the substitution pattern of the epoxide. If one of the epoxide carbons is tertiary, the nucleophile will preferentially attack this more substituted carbon, a result characteristic of an SN1-like pathway where positive charge is better stabilized. pressbooks.pub

The table below summarizes the key mechanistic features of epoxide ring-opening reactions.

Condition Mechanism Site of Attack Key Intermediates Stereochemistry
Basic/Nucleophilic SN2Less sterically hindered carbon libretexts.orgpressbooks.pubAlkoxide libretexts.orgInversion of configuration
Acidic SN1/SN2 HybridMore substituted carbon (if tertiary) or less substituted carbon (if primary/secondary) pressbooks.pubProtonated epoxide pressbooks.pubTrans-diol formation pressbooks.pub

Chemo- and regioselectivity are critical aspects of the epoxide ring-opening reactions of this compound and related compounds.

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions involving this compound, a key challenge can be the selective reaction at the epoxide ring without involving the amine, or vice-versa. However, in many ring-opening reactions, the epoxide is the more electrophilic and reactive site towards nucleophiles. Research has shown that reactions can be highly chemoselective, with nucleophilic attack occurring exclusively at the epoxide ring, leaving other functional groups in the molecule untouched. researchgate.net

Regioselectivity dictates which of the two epoxide carbons is attacked by the incoming nucleophile.

Under basic or neutral conditions , the SN2 mechanism dominates, and the nucleophile attacks the less sterically hindered, terminal carbon of the (oxiran-2-yl)methyl group. This selectivity is observed in reactions with various nucleophiles, including aromatic amines, leading to the formation of β-amino alcohols. researchgate.net

Under acid-catalyzed conditions , the outcome is more complex. For a terminal epoxide like that in this compound, where the carbons are primary and secondary, the attack still occurs predominantly at the less-substituted primary carbon (an SN2-like result). pressbooks.pub The regioselectivity can be inverted in cases of epoxides with aryl substituents, where the nitrogen nucleophile may attack the benzylic carbon. researchgate.net

Aminolysis, the reaction of the epoxide ring with an amine, is a fundamentally important reaction for this compound. This can occur in two primary ways:

Intermolecularly: An external amine can attack the epoxide ring of this compound. This reaction is a type of nucleophilic addition and is a common method for creating β-amino alcohols. Studies on similar epoxides show that aromatic amines readily open the epoxy ring to yield the corresponding amino alcohol products. researchgate.net

Intramolecularly/Polymerization: The amine functionality of one this compound molecule can attack the epoxide ring of another molecule. This process, if repeated, leads to polymerization, which is a key reaction in the formation of epoxy resins. The amine acts as the nucleophile, opening the ring of another monomer unit and creating a new, larger molecule that still contains a reactive amine, allowing the process to continue.

Reactions at the Amine Nitrogen Center

The secondary amine in this compound is also a reactive center, primarily due to the lone pair of electrons on the nitrogen atom.

The secondary amine can act as a nucleophile and undergo substitution reactions. A prominent example is its reaction with electrophiles like alkyl halides or even other epoxide molecules. For instance, the amine can react with additional molecules of an epoxide precursor, such as epichlorohydrin (B41342), to form tertiary amines with multiple glycidyl (B131873) groups. This stepwise glycidylation, where the amine nitrogen attacks the electrophilic carbon of epichlorohydrin, is a standard method for synthesizing multifunctional epoxy compounds. The resulting tertiary amine, such as N,N-bis(oxiran-2-ylmethyl)aniline, is a testament to the reactivity of the amine center. nih.gov

The chemical behavior of the amine functionality is dictated by the lone pair of non-bonding electrons on the nitrogen atom. This lone pair is the source of the amine's nucleophilicity and basicity.

Nucleophilicity: The lone pair can be donated to an electrophilic center, forming a new covalent bond. This is precisely the role it plays in the aminolysis reactions, where the nitrogen attacks a carbon of the epoxide ring, and in substitution reactions where it attacks an alkyl halide or another electrophile. rsc.org

Oxidation and Reduction Pathways

The dual reactivity of the epoxide and amine functionalities in this compound allows for selective transformations under controlled conditions. Oxidation typically targets the epoxide ring, leading to its opening and the formation of a diol. Conversely, reduction reactions can proceed via different pathways, including the reductive opening of the epoxide or the reduction of other functionalities if present.

Epoxide Oxidation to Diols

The oxidation of the epoxide ring in this compound to a diol is effectively a hydrolysis reaction. This process involves the nucleophilic attack of water on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of 1-(ethylamino)propane-2,3-diol. The reaction can be catalyzed by both acids and bases, or even proceed under neutral conditions with the application of heat.

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and facilitates the attack by a weak nucleophile like water. The reaction generally follows a regioselectivity pattern where the nucleophile attacks the more substituted carbon atom. In basic or neutral media, the hydroxide (B78521) ion or water molecule directly attacks the less sterically hindered carbon of the epoxide ring in a classic SN2-type mechanism.

Research on the hydrolysis of similar N-substituted glycidylamines has shown that the reaction can be effectively carried out in hot water, which acts as both a solvent and a mild acid catalyst. For instance, studies have demonstrated that heating epoxides in water at temperatures between 60°C and 100°C can lead to high yields of the corresponding diols without the need for additional strong acids or bases.

Table 1: Illustrative Conditions for Epoxide Hydrolysis

Catalyst/MediumTemperature (°C)General Outcome
Dilute Acid (e.g., H₂SO₄)Room TemperatureRing-opening to form diol
Dilute Base (e.g., NaOH)Room Temperature - 50Ring-opening to form diol
Hot Water60 - 100Efficient hydrolysis to diol

This table represents generalized conditions for epoxide hydrolysis and specific optimal conditions for this compound may vary.

Reduction to Amine Derivatives

The reduction of this compound can lead to the formation of different amine derivatives depending on the reducing agent and reaction conditions. A primary pathway involves the reductive opening of the epoxide ring to yield an amino alcohol.

A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is capable of reducing the epoxide ring. masterorganicchemistry.com The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks one of the epoxide carbons, typically the less substituted one, leading to the opening of the ring. A subsequent workup with a protic solvent then furnishes the alcohol. In the case of this compound, this reduction would be expected to yield N-ethyl-1-aminopropan-2-ol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation is another method for the reduction of epoxides, although it can sometimes be less straightforward and may require specific catalysts to achieve high selectivity. The choice of catalyst and reaction conditions (pressure, temperature) is crucial to control the outcome and avoid side reactions.

Table 2: Potential Reduction Pathways and Products

Reducing AgentTypical SolventExpected Primary Product
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFN-ethyl-1-aminopropan-2-ol
Catalytic Hydrogenation (e.g., H₂/Pd, Pt)Ethanol, MethanolN-ethyl-1-aminopropan-2-ol or other reduction products

This table outlines potential reduction pathways. Specific yields and the formation of any byproducts would depend on detailed experimental optimization.

Dear User,

Following a comprehensive search for scholarly articles and research data focusing specifically on the chemical compound This compound , it has been determined that there is a significant lack of available information to fulfill your detailed article request.

The investigation covered extensive searches for this compound's role in the specific areas outlined in your instructions:

Applications in Advanced Materials Science and Polymer Chemistry

Epoxy Resin Systems and Crosslinking Properties:

No specific studies detailing its use as a primary crosslinking agent in high-performance composites were found.

There is no available research data quantifying its specific effects on the enhancement of mechanical and thermal properties of cured resins.

Specific formulations for adhesives and coatings using N-[(Oxiran-2-yl)methyl]ethanamine are not documented in the available literature.

Corrosion Inhibition Studies:

Detailed studies on its specific mechanism of adsorption on metal surfaces for corrosion inhibition are not available.

There are no published research findings or data tables on its inhibition efficiency in acidic environments.

While the search yielded general information on how related oxirane compounds (epoxides) and amines function as crosslinking agents and corrosion inhibitors nih.govresearchgate.netresearchgate.net, and some papers detailed the performance of other, more complex epoxy amines in these roles biointerfaceresearch.commdpi.comimist.ma, no documents provided the specific data required to accurately and informatively write about this compound itself.

Due to the strict requirement to focus solely on this compound and adhere to the provided outline, it is not possible to generate the requested article without the necessary scientific data. Creating content based on analogous compounds would not meet the specified constraints and would lack scientific accuracy for the subject compound.

We apologize that we could not fulfill your request at this time due to the absence of specific research on this particular compound in the requested application areas.

Polymerization Mechanisms and Polymer Structure Development

The polymerization of this compound can proceed through different mechanisms, primarily involving the ring-opening of the oxirane group. The presence of the amine functionality can influence the polymerization process and the final structure of the polymer.

Achieving control over the molecular weight and molecular weight distribution (polydispersity) of polymers is crucial for tailoring their properties for specific applications. For polymers derived from glycidylamines, including structures similar to this compound, controlled/living polymerization techniques have been successfully employed.

One of the most effective methods for the controlled ring-opening polymerization (ROP) of N,N-disubstituted glycidylamine derivatives is through the use of a t-Bu-P4/alcohol initiating system. acs.orgsemanticscholar.org This system acts as an excellent catalyst for the living ROP of these monomers, yielding well-defined polyethers. acs.orgsemanticscholar.org The polymerization proceeds in a living manner, which means that the polymer chains continue to grow without termination or chain transfer reactions. acs.orgsemanticscholar.org This level of control enables the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, typically with a polydispersity index (Mw/Mn) of less than 1.2. semanticscholar.orgresearchgate.net

The living nature of this polymerization technique is confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis, kinetic measurements, and post-polymerization experiments. acs.orgsemanticscholar.org This controlled process also allows for the creation of block copolymers by the sequential addition of different glycidylamine monomers. acs.orgsemanticscholar.org The polyethers produced through this method can be further modified; for instance, polymers with pendant primary and secondary amino groups can be obtained by the debenzylation of the resulting poly(N,N-dibenzylglycidylamine). acs.org

The data in the table below, derived from studies on related N,N-disubstituted glycidylamine derivatives, illustrates the effectiveness of the t-Bu-P4/alcohol initiating system in controlling the molecular weight and dispersity of the resulting polyethers.

Table 1: Controlled Ring-Opening Polymerization of Glycidylamine Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Monomer Initiator System Targeted Mn ( g/mol ) Obtained Mn ( g/mol ) Polydispersity (Mw/Mn) Reference
N,N-Dibenzylglycidylamine t-Bu-P4 / Benzyl Alcohol 5,000 5,200 1.15 acs.org
N,N-Dibenzylglycidylamine t-Bu-P4 / Benzyl Alcohol 10,000 10,500 1.12 acs.org
N-Benzyl-N-methylglycidylamine t-Bu-P4 / Benzyl Alcohol 4,500 4,700 1.18 semanticscholar.org
N-Glycidylmorpholine t-Bu-P4 / Benzyl Alcohol 6,000 6,300 1.16 semanticscholar.org

The bifunctional nature of this compound, possessing both an epoxy ring and a reactive amine hydrogen, makes it an ideal candidate for the development of three-dimensional polymer networks. In the context of epoxy resins, this compound can act as both a monomer and a curing agent or co-curing agent.

The primary reaction in the formation of these networks is the ring-opening of the epoxide group by the amine. nih.gov The secondary amine of this compound can react with an epoxy group, leading to the formation of a hydroxyl group and a tertiary amine. acs.orgnih.gov This newly formed hydroxyl group can then also react with another epoxy group, contributing to further crosslinking. nih.gov This process of crosslinking transforms the liquid resin into a rigid, three-dimensional thermoset polymer. mdpi.com

The structure and properties of the resulting polymer network are highly dependent on the type and concentration of the amine curing agent. acs.orgnih.gov The use of amine-functionalized compounds like this compound influences the network architecture, the degree of crosslinking, and consequently, the thermomechanical properties of the final material. acs.orgnih.gov For instance, the stoichiometric ratio of amine to epoxy groups is a critical factor that determines the glass transition temperature (Tg) and mechanical properties of the cured resin. acs.org While a stoichiometric balance often leads to the highest crosslink density, deviations from this ratio can be used to tailor specific properties. acs.orgmdpi.com

The incorporation of amine-functionalized modifiers can significantly enhance the mechanical and thermal properties of epoxy networks. For example, the addition of amine-functionalized graphene to an epoxy matrix has been shown to improve tensile strength and impact resistance due to the formation of a well-integrated, three-dimensional crosslinked structure. mdpi.com Similarly, the choice between aliphatic and aromatic amine hardeners can have a profound effect on the final properties, with aromatic amines generally imparting higher thermal stability and chemical resistance due to the rigidity of the aromatic rings. ijert.org

The following table presents representative data on how the type of amine curing agent can affect the properties of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Table 2: Effect of Amine Curing Agent on Epoxy Resin Properties This table is interactive. You can sort and filter the data by clicking on the column headers.

Curing Agent Type Example Curing Agent Glass Transition Temperature (Tg) (°C) Tensile Strength (MPa) Thermal Stability (Decomposition Temp, °C) Reference
Aliphatic Amine Triethylenetetramine (TETA) ~110 ~60 ~300 ijert.org
Aliphatic Amine Jeffamine D-230 ~93 ~75 ~320 acs.orgnih.gov
Aromatic Amine m-Phenylenediamine (mPDA) ~150 ~80 ~350 ijert.org

Catalysis and Catalytic Transformations Involving N Oxiran 2 Yl Methyl Ethanamine Derivatives

N-Containing Compounds as Ligands in Catalysis

Nitrogen-containing compounds are a cornerstone in the field of coordination chemistry and asymmetric catalysis, primarily due to the strong coordinating ability of the nitrogen atom's lone pair of electrons with a wide variety of metal centers. rsc.orguwindsor.ca Chiral ligands derived from these compounds are instrumental in modifying the reactivity and selectivity of a metal catalyst, enabling the preferential formation of one enantiomer of a product over the other. nih.gov

The development of chiral ligands has evolved significantly, with C2-symmetric ligands—molecules possessing a twofold rotational axis of symmetry—historically dominating the field. nih.gov More recently, non-symmetrical ligands, such as P,N-ligands, have gained prominence, often outperforming their symmetrical counterparts in various metal-catalyzed reactions. nih.gov The success of these ligands lies in their modular structure, which allows for systematic fine-tuning of steric and electronic properties to optimize catalyst performance. uwindsor.ca

Derivatives of N-[(Oxiran-2-yl)methyl]ethanamine fit well within this paradigm. The inherent chirality of the oxirane ring, combined with the nucleophilic amine, provides a scaffold for creating a diverse library of chiral ligands. The secondary amine can be readily functionalized to introduce other coordinating groups (e.g., phosphines, oxazolines, or pyridyls), leading to bidentate or tridentate ligands. These ligands can then form stable chelate complexes with transition metals like copper, palladium, rhodium, and iridium, creating a chiral environment around the metal center that can induce asymmetry in a catalytic reaction. uwindsor.canih.gov For instance, chiral N,N'-dioxide ligands, synthesized from amino acids and amines, have proven to be effective in a range of asymmetric reactions due to their ability to form well-defined, non-planar complexes with metal ions. rsc.org

Role in Organic Transformations

The dual functionality of an amine and an epoxide within the same molecule allows derivatives of this compound to play a significant role in directing the outcome of organic reactions, influencing both selectivity and efficiency.

The amine and epoxy moieties can work cooperatively to enhance reaction rates and control selectivity. In reactions involving epoxide ring-opening, for example, the amine can act as an internal base or nucleophile, while the epoxide itself is the electrophilic site. In the context of a catalyst, structures resulting from the nucleophilic addition of an amine to an epoxide are considered mechanistically significant. rsc.org

The design of cooperative catalyst systems, where a Lewis acid and a Lewis base work in concert, is a powerful strategy. For instance, a metal salt (Lewis acid) can activate an epoxide, making it more susceptible to nucleophilic attack, while an amine (Lewis base) can activate the nucleophile. rsc.org This dual activation can lead to significantly higher reaction efficiency. The amine group in a ligand can also establish secondary interactions, such as hydrogen bonds, with a substrate, helping to orient it within the catalyst's chiral pocket and thereby enhancing enantioselectivity. nih.gov

The table below illustrates the effect of different catalysts on the ring-opening of epoxides, a reaction central to the functionality of this compound derivatives.

Catalyst SystemReaction TypeKey FeatureReference
YCl3Aminolysis of EpoxidesLewis acid activation of the epoxide ring. mdpi.com
DABCO / Et3N in H2ORing-opening with amines/thiolsTertiary amine catalysis under green conditions. rsc.orgresearchgate.net
FeCl3 / DMAPEpoxide opening with carboxylic acidsCooperative Lewis acid / Lewis base catalysis. rsc.org
Chiral Brønsted AcidIntramolecular oxetane (B1205548) desymmetrizationActivation through hydrogen bonding to generate chiral centers. nsf.gov

Derivatives containing the amine-epoxy structural unit are potential catalysts or ligands for a variety of important organic transformations.

Epoxide Ring-Opening Reactions: Amines themselves can catalyze the ring-opening of epoxides. Tertiary amines, in particular, are highly effective for promoting the addition of other amines or thiols to epoxides to form β-amino alcohols and β-aminothioethers, respectively. rsc.orgresearchgate.net In a cooperative system, a Lewis acid like yttrium(III) chloride (YCl₃) can activate the epoxide, allowing for highly selective ring-opening by amines under mild, solvent-free conditions. mdpi.com The regioselectivity of the attack (at the more or less substituted carbon of the epoxide) can be controlled by the nature of the catalyst and substrates, leading to either SN1 or SN2 type mechanisms. mdpi.com

Asymmetric Friedel-Crafts Alkylation: This reaction is a powerful method for forming carbon-carbon bonds. Chiral ligands are crucial for controlling the enantioselectivity. For example, novel C₂-symmetric chiral ligands based on 2,5-bis(oxazolinyl)thiophene have been synthesized and successfully applied in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indole (B1671886) with nitroolefins, achieving good yields and enantioselectivities. nih.gov Ligands derived from this compound could be designed to participate in similar transformations.

The following table provides examples of specific catalytic reactions and the types of catalysts employed, highlighting the potential applications for amine-epoxy derivatives.

ReactionCatalyst/Ligand TypeProductSignificanceReference
Asymmetric HydrogenationIr complexes with P,N-ligandsChiral AlkanesExpands the scope of asymmetric hydrogenation to new olefin types. nih.gov
Asymmetric CyclopropanationSemicorrin copper complexesChiral CyclopropanesProduces valuable building blocks with high enantiomeric purity. uwindsor.ca
Asymmetric Friedel-Crafts AlkylationCu(OTf)2 with bis(oxazolinyl)thiophene ligandChiral Indole DerivativesAccess to highly functionalized, optically pure building blocks. nih.gov
Asymmetric EpoxidationAspartic-acid-containing peptidesChiral EpoxidesBiomimetic approach using functional groups available in proteins. nih.gov

Catalyst Design and Development incorporating Amine-Epoxy Moieties

The design of effective catalysts is a complex task that balances steric and electronic factors to achieve high activity and selectivity. The modularity of ligands derived from molecules like this compound is a significant advantage. uwindsor.canih.gov This modular approach allows different components of the ligand to be varied independently to optimize performance for a specific chemical transformation.

Key principles in the design of catalysts incorporating amine-epoxy moieties include:

Scaffold Selection: The core structure must provide a rigid and predictable coordination geometry. The pyrrolidine (B122466) ring in proline or the semicorrin structure are examples of successful scaffolds that create a well-defined chiral environment. uwindsor.ca

Functional Group Placement: The amine provides a coordination site and a point for further functionalization. The epoxide can be used as a reactive handle to attach the ligand to a support (immobilization) or to introduce other functional groups through ring-opening reactions.

Symmetry Considerations: While C2-symmetric ligands have been highly successful, there is no fundamental reason they are superior to non-symmetrical (C1) ligands. nih.gov In fact, for certain reactions, the electronic and steric differentiation offered by non-symmetrical ligands can provide more effective enantiocontrol. nih.gov

Cooperative Functionality: Incorporating groups that can engage in secondary interactions, such as hydrogen bonding or Lewis acid/base interactions, can dramatically improve catalyst performance. rsc.orgnih.gov An amine can act as a Brønsted base or hydrogen bond donor, while the oxygen of the epoxy or a resulting hydroxyl group can act as a Lewis base or hydrogen bond acceptor.

The development of catalysts based on these principles has led to powerful tools for asymmetric synthesis, enabling the efficient production of chiral molecules that are crucial in fields ranging from pharmaceuticals to materials science.

Advanced Analytical Methodologies for N Oxiran 2 Yl Methyl Ethanamine Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-[(Oxiran-2-yl)methyl]ethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for providing a detailed map of the carbon and hydrogen atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from coupling with each other. docbrown.info The protons of the oxirane ring and the adjacent methylene group would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other and the amine proton. The N-H proton signal would typically appear as a broad singlet. libretexts.org The integration of these signals would correspond to the number of protons in each group. docbrown.info

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display a separate signal for each chemically non-equivalent carbon atom. libretexts.orgdocbrown.info The spectrum for this compound would be expected to show five distinct signals corresponding to the two carbons of the ethyl group, the two carbons of the oxirane ring, and the methylene carbon linking the ethyl and oxirane moieties. The chemical shifts of these carbons are influenced by the electronegativity of adjacent atoms like nitrogen and oxygen, causing them to appear at predictable regions of the spectrum. libretexts.orglibretexts.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the CH₂ and CH₃ protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A notable feature for secondary amines is the N-H stretching vibration, which typically appears as a single, moderate band in the region of 3350-3310 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkyl and oxirane groups would be observed around 2960-2850 cm⁻¹. The characteristic asymmetric stretching of the epoxide C-O-C bond is expected to produce a band around 1250 cm⁻¹, while other C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). sigmaaldrich.com

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Secondary Amine)3350 - 3310Stretch
C-H (Alkyl/Oxirane)2960 - 2850Stretch
C-O-C (Epoxide)~1250Asymmetric Stretch
C-N1250 - 1020Stretch

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for confirming its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile compounds. For this compound, a GC method would be developed to separate it from any starting materials or side products. The subsequent mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is highly characteristic; for amines, cleavage of the C-C bond adjacent to the nitrogen (α-cleavage) is a common and diagnostic fragmentation pathway. This would lead to the formation of stable, nitrogen-containing cations that are prominent in the mass spectrum. The specific fragments observed would help to confirm the structure of the molecule. Derivatization may sometimes be employed to improve chromatographic behavior and provide more distinctive mass spectra. nih.gov

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for analyzing the molecular weight distribution of oligomers and polymers. While this compound is a small molecule, GPC becomes highly relevant when studying its reaction products, such as in the formation of epoxy-amine adducts or polymers. google.com When an excess of a polyamine reacts with an epoxy compound, adducts with higher molecular weights are formed. google.com GPC separates these molecules based on their hydrodynamic volume in solution, providing critical data on the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the resulting material.

The analysis involves dissolving the sample in a suitable solvent and passing it through a column packed with a porous gel. Larger molecules, which cannot penetrate the pores, elute first, while smaller molecules, which can diffuse into the pores, have a longer retention time. The elution profile is monitored by a detector, typically a refractive index (RI) detector, and the molecular weight is determined by calibrating the system with standards of known molecular weights, such as polystyrene or polyethylene (B3416737) glycols. nih.govepo.org

For epoxy-amine systems, the choice of eluent is critical to prevent interactions between the sample and the column packing material, which can lead to inaccurate results. nih.gov For instance, in the analysis of cationic polymers like poly(amido amine)s, buffered aqueous solutions are often used as eluents to suppress ionic interactions. nih.gov

Table 1: Typical GPC Parameters for Analysis of Epoxy-Amine Adducts

ParameterTypical Value/ConditionPurpose
Column Polystyrene-divinylbenzene (PS-DVB)Stationary phase for size-based separation.
Eluent Tetrahydrofuran (B95107) (THF) or buffered aqueous solutionMobile phase to carry the sample through the column.
Flow Rate 1.0 mL/minControls the speed of the separation process.
Detector Refractive Index (RI)Measures the concentration of the eluting polymer.
Calibration Polystyrene or Polyethylene Glycol StandardsTo correlate elution time with molecular weight.
Temperature Ambient or slightly elevated (e.g., 35-40 °C)To ensure good solubility and reduce viscosity.

This table presents a generalized set of parameters. Actual conditions would be optimized for the specific adduct being analyzed.

The molecular weight distribution curves obtained from GPC can reveal important information about the reaction process. For example, a narrow distribution (low PDI) suggests a well-controlled reaction, while a broad or multimodal distribution might indicate side reactions or the presence of unreacted starting materials. researchgate.net Studies on amine-epoxy adducts have shown that controlling the molecular weight is crucial; for example, adducts with a weight average molecular weight (Mw) between 500 and 1150 can exhibit desirable properties for coating applications. epo.org

Crystallographic Analysis: X-ray Diffraction (XRD)

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. nih.govrigaku.com This technique can provide precise information on bond lengths, bond angles, and stereochemistry, including the absolute configuration of chiral centers. nih.gov For this compound, which contains a chiral center at the oxirane ring, single-crystal XRD would be the ideal method to unambiguously determine its solid-state conformation and packing.

The process begins with the growth of a high-quality single crystal, which can often be the most challenging step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is determined. researchgate.net

Table 2: Illustrative Crystallographic Data for a Heterocyclic Compound

ParameterExample ValueInformation Provided
Chemical Formula C₁₇H₁₂ClN₃O₂Elemental composition of the molecule in the crystal.
Formula Weight 325.75 g/mol Molar mass of the asymmetric unit.
Crystal System MonoclinicThe basic shape of the unit cell.
Space Group P2₁/cSymmetry elements within the unit cell.
Unit Cell Dimensions a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 105°The size and angles of the repeating unit.
Volume 1450 ųThe volume of the unit cell.
Z 4Number of molecules in the unit cell.
Density (calculated) 1.49 g/cm³The theoretical density of the crystal.

This table is illustrative, based on typical data for small organic molecules, and does not represent this compound itself.

The insights gained from XRD are invaluable for understanding structure-property relationships and for validating the outcomes of synthetic chemical processes. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For a relatively small molecule like this compound, MS is a primary tool for identification and characterization. jneonatalsurg.comresearchgate.net

In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺). This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals. wikipedia.org The pattern of these fragments is characteristic of the molecule's structure.

For this compound (C₅H₁₁NO, molecular weight ≈ 101.15 g/mol ), the molecular ion peak would be expected at an m/z of 101. As it contains one nitrogen atom, its molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.orgmiamioh.edu

The fragmentation of this molecule is predicted to be dominated by cleavages adjacent to the nitrogen atom (α-cleavage), which is a common pathway for aliphatic amines. libretexts.orglibretexts.org The loss of the largest alkyl group is often preferred. miamioh.edu Key fragmentation pathways would include:

α-Cleavage: Cleavage of the C-C bond between the ethyl group and the nitrogen, leading to the loss of a methyl radical (•CH₃) to form a fragment at m/z 86, or the loss of an ethyl radical (•C₂H₅) to form a fragment at m/z 72.

Cleavage adjacent to the oxirane ring: The bond between the nitrogen and the methylene group attached to the oxirane ring can cleave. This could lead to a fragment corresponding to the oxiran-2-ylmethyl cation [CH₂(C₂H₃O)]⁺ at m/z 57.

Ring-opening fragmentation: The oxirane ring itself can open and fragment, leading to characteristic losses, such as the loss of CO or CHO.

Table 3: Predicted Mass Spectral Fragments for this compound

m/zProposed Fragment IonFormulaFragmentation Pathway
101 [M]⁺ [C₅H₁₁NO]⁺ Molecular Ion
86[M - CH₃]⁺[C₄H₈NO]⁺α-Cleavage, loss of a methyl radical from the ethyl group.
72[M - C₂H₅]⁺[C₃H₆NO]⁺α-Cleavage, loss of an ethyl radical.
58[CH₂=N⁺H(C₂H₅)][C₃H₈N]⁺α-Cleavage with loss of the oxiranyl radical.
57[CH₂(C₂H₃O)]⁺[C₃H₅O]⁺Cleavage of the N-CH₂ bond.
44[CH₂=N⁺H₂][CH₄N]⁺Further fragmentation.
30[CH₂=NH₂]⁺[CH₄N]⁺A common fragment for primary and some secondary amines. libretexts.org

This table is based on established fragmentation rules for amines and epoxides and represents predicted fragments. libretexts.orglibretexts.org

By comparing the experimentally obtained mass spectrum with these predicted fragmentation patterns, the structure of this compound can be confidently confirmed.

Sustainable Chemistry and Environmental Research Aspects of N Oxiran 2 Yl Methyl Ethanamine

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of N-[(Oxiran-2-yl)methyl]ethanamine would focus on creating more environmentally benign processes. This involves minimizing hazardous substances and waste, and developing solvent-free or aqueous-phase reactions. rsc.orgrsc.org

Minimization of Hazardous Substances and Waste

Traditional methods for the synthesis of β-amino alcohols, which are structurally related to this compound, often require harsh conditions and generate significant waste. tandfonline.com Green chemistry seeks to replace hazardous reagents and solvents with safer alternatives. For instance, the use of biocatalysts, such as enzymes, can offer a milder and more selective route to these compounds, reducing the need for protecting groups and minimizing side reactions. mdpi.commdpi.com The development of catalysts from renewable resources is another key area of research aimed at reducing the environmental footprint of chemical synthesis. researchgate.net

The synthesis of this compound would typically involve the reaction of an epoxide with ethylamine (B1201723). Green approaches to this reaction would avoid the use of toxic solvents and corrosive reagents. Research on similar reactions has demonstrated the potential for using mild catalysts or even catalyst-free systems to achieve high yields and selectivity, thereby reducing the generation of hazardous by-products. rsc.orgorganic-chemistry.org

Solvent-Free and Aqueous-Phase Reaction Development

A significant advancement in green chemistry is the development of solvent-free and aqueous-phase reactions. rsc.orgrsc.orggrowingscience.com Solvents are a major contributor to the environmental impact of chemical processes. Performing reactions without a solvent or in water can drastically reduce waste and associated hazards.

For the synthesis of β-amino alcohols, several solvent-free methods have been developed. rsc.orgtandfonline.comgrowingscience.commdpi.comrroij.com These often involve the use of a catalyst, such as cyanuric chloride or yttrium chloride, under ambient conditions, leading to high yields and regioselectivity. tandfonline.commdpi.com Acetic acid has also been shown to mediate the solvent-free ring-opening of epoxides with amines. rsc.orgrsc.org Furthermore, reactions in aqueous media have been successfully demonstrated for the synthesis of these compounds, offering an even more environmentally friendly alternative. researchgate.netrsc.org The use of microwave irradiation has also been explored to accelerate reactions, often in the absence of a solvent or in green solvents like water. nih.govbohrium.compsu.eduyoutube.comsemanticscholar.org

The table below illustrates various solvent-free and aqueous-phase methods developed for the synthesis of β-amino alcohols, which could be adapted for the synthesis of this compound.

Catalyst/MediumReaction ConditionsYieldReference
Acetic AcidSolvent-free, room temperatureHigh rsc.orgrsc.org
YCl₃Solvent-free, room temperatureGood to excellent mdpi.com
Cyanuric ChlorideSolvent-free, room temperatureExcellent tandfonline.com
Lipase TL IMContinuous-flow, 35°CHigh mdpi.comresearchgate.net
WaterAqueous medium, room temperatureModerate to excellent researchgate.net
DMF/H₂OMixed solvent, 60°C43-98% organic-chemistry.org

Atom Economy and Process Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. rsc.org

The synthesis of this compound via the direct reaction of an epoxide with ethylamine is an example of a reaction with high atom economy. In this addition reaction, all the atoms of the reactants are incorporated into the single product. This is a significant advantage over substitution or elimination reactions that generate stoichiometric byproducts.

Environmental Degradation Mechanisms (Non-Toxicological Studies)

The epoxide ring is susceptible to hydrolysis, which would lead to the formation of a diol. libretexts.org This reaction can be catalyzed by acidic or basic conditions present in the environment. libretexts.org The amine group can be subject to microbial degradation. Xenobiotic metabolism in microorganisms often involves oxidation, reduction, and hydrolysis reactions that can break down complex organic molecules. wikipedia.org Enzymes like cytochrome P450 oxidases are known to metabolize a wide range of foreign compounds. wikipedia.org

Future Research Directions and Emerging Paradigms in N Oxiran 2 Yl Methyl Ethanamine Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of β-amino alcohols through the ring-opening of epoxides is a cornerstone of organic chemistry, and the development of more efficient and selective methods remains a key research focus. mdpi.com For N-[(Oxiran-2-yl)methyl]ethanamine, this reaction is pivotal for creating valuable derivatives. Future research is anticipated to move beyond traditional stoichiometric methods towards more sophisticated catalytic systems that offer milder reaction conditions, higher yields, and enhanced selectivity.

A significant area of development is the use of Lewis acid catalysts to activate the epoxide ring, making it more susceptible to nucleophilic attack by amines. mdpi.com For instance, yttrium chloride (YCl3) has been shown to be a highly effective catalyst for the ring-opening of epoxides by amines under solvent-free conditions at room temperature. mdpi.com Similarly, scandium-based catalysts have demonstrated remarkable efficiency and enantioselectivity in the asymmetric ring-opening of meso-epoxides with amines, particularly in aqueous media. acs.orgorganic-chemistry.org The application of such catalysts to the reactions of this compound could pave the way for the synthesis of a wide array of chiral β-amino alcohols with high purity.

Furthermore, the use of tertiary amines as organocatalysts is gaining traction. rsc.orgresearchgate.net These catalysts are attractive due to their low cost, ready availability, and environmentally benign nature. rsc.org Research has shown that tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) and triethylamine (B128534) (Et3N) can efficiently catalyze the aminolysis of epoxides in water, offering a green alternative to conventional organic solvents. rsc.orgresearchgate.net The exploration of these catalytic systems for this compound and its analogs is a promising avenue for developing sustainable synthetic protocols.

Catalyst TypeExampleKey AdvantagesRelevant Findings
Lewis Acid Yttrium Chloride (YCl3)High efficiency, solvent-free conditions, room temperature reaction. mdpi.comEfficiently catalyzes the ring-opening of various epoxides with amines. mdpi.com
Lewis Acid Scandium Tris(dodecyl sulfate)High enantioselectivity, effective in water. organic-chemistry.orgUsed for asymmetric ring-opening of meso-epoxides with aromatic amines. acs.orgorganic-chemistry.org
Organocatalyst Tertiary Amines (e.g., DABCO, Et3N)Low cost, environmentally friendly, effective in water. rsc.orgresearchgate.netCatalyzes the formation of β-amino alcohols and β-amino thioethers in good to excellent yields. rsc.orgresearchgate.net
Solid Acid Titania-Zirconia supported Molybdenum OxideHigh catalyst durability, suitable for continuous-flow conditions. researchgate.netDemonstrates exceptional substrate compatibility in the synthesis of β-amino alcohols. researchgate.net

Development of Advanced Materials with Tunable Properties

The bifunctional nature of this compound makes it an ideal building block for the creation of advanced polymers and materials. The reaction of its epoxy group with a variety of curing agents can lead to the formation of cross-linked networks with tailored properties. Amines are a particularly diverse and widely used class of curing agents for epoxy resins, allowing for a broad spectrum of thermal and mechanical properties in the final material. pcimag.comappliedpoleramic.com

Future research will likely focus on utilizing this compound and its derivatives as monomers or cross-linkers in the synthesis of high-performance materials. By carefully selecting the co-monomers and curing agents, it is possible to fine-tune properties such as flexibility, chemical resistance, thermal stability, and adhesive strength. polymerinnovationblog.comnih.gov For example, the use of polyetheramines as curing agents can impart flexibility, while aromatic amines can enhance thermal and chemical resistance. polymerinnovationblog.com

The development of "smart" epoxy resins is another exciting frontier. magnificoresins.com By incorporating responsive moieties, materials derived from this compound could be designed to exhibit stimuli-responsive behavior, such as self-healing capabilities or changes in optical or electronic properties in response to environmental cues. Furthermore, the creation of epoxy-based composites, where this compound-derived polymers act as the matrix for reinforcing fillers, holds significant promise for applications in aerospace, automotive, and electronics industries. nih.govnih.gov The trend towards sustainable and bio-based epoxy resins will also drive research into using renewable resources in conjunction with this compound to create more environmentally friendly materials. magnificoresins.comdzinsights.com

Amine Curing Agent ClassRepresentative Structure TypeKey Impact on Epoxy Properties
Polyethyleneamines Linear or branched with multiple ethyleneamine unitsHigh reactivity, fast ambient cure. polymerinnovationblog.com
Cycloaliphatic amines Contains a cycloaliphatic ringHigh glass transition temperature (Tg) and chemical resistance. polymerinnovationblog.comresearchgate.net
Aromatic Amines Contains aromatic ringsExtremely high Tg and chemical resistance. polymerinnovationblog.comnih.gov
Polyetheramines Contains polyether backboneHigh flexibility. polymerinnovationblog.com
Polyurethane based amines Contains urethane (B1682113) linkagesExtremely high flexibility, high elongation. polymerinnovationblog.com

Integration with Flow Chemistry and Biocatalysis for Enhanced Efficiency

The paradigm of chemical synthesis is shifting towards more sustainable and efficient methodologies, with flow chemistry and biocatalysis emerging as powerful tools. nih.govyoutube.com The integration of these technologies into the synthesis and application of this compound derivatives presents a significant opportunity for advancement.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.comeuropa.eu For the synthesis of β-amino alcohols from this compound, flow reactors can enable precise control over reaction parameters, leading to higher yields and purities. mdpi.com The ability to handle hazardous reagents and intermediates more safely in a closed-loop system also makes flow chemistry an attractive option for industrial-scale production. youtube.comeuropa.eu

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions. cjcatal.comnih.gov Enzymes such as lipases and epoxide hydrolases have been successfully employed for the kinetic resolution of epoxides and the synthesis of enantiopure β-amino alcohols. mdpi.comnih.govinrae.fr A one-pot biocatalytic process for the aminohydroxylation of styrenes, involving an initial epoxidation followed by aminolysis, has been demonstrated as an environmentally friendly approach. cjcatal.com Applying similar biocatalytic cascades to this compound could enable the efficient and sustainable production of valuable chiral derivatives.

Computational Design and Discovery of New Derivatives and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. researchgate.netresearchgate.net For this compound, computational methods can accelerate the discovery of new derivatives with desired properties and applications.

Density Functional Theory (DFT) calculations, for example, can be used to study the mechanism of the epoxy-amine reaction at a molecular level. researchgate.netnih.gov Such studies can provide insights into the transition states and activation energies of different reaction pathways, helping to rationalize experimental observations and guide the design of more efficient catalysts. researchgate.netacs.org By modeling the interaction of this compound and its derivatives with biological targets or material interfaces, computational approaches can also aid in the discovery of new applications in areas such as drug discovery and materials science.

The in-silico screening of virtual libraries of this compound derivatives is another promising strategy. By calculating key molecular descriptors and predicting properties such as reactivity, solubility, and binding affinity, it is possible to identify promising candidates for synthesis and experimental evaluation. This computational-driven approach can significantly reduce the time and resources required for the development of new molecules and materials.

Interdisciplinary Research in Chemical Engineering and Materials Science

The full potential of this compound and its derivatives can only be realized through interdisciplinary collaboration, particularly at the interface of chemical engineering and materials science. wikipedia.orgniist.res.in The journey from a novel molecule to a functional material or a commercial product requires expertise spanning synthesis, characterization, processing, and application.

Chemical engineers can contribute to the development of scalable and cost-effective processes for the production of this compound and its derivatives, including the design and optimization of reactors and separation processes, especially in the context of flow chemistry. nih.gov Materials scientists, on the other hand, can focus on understanding the structure-property relationships of materials derived from this compound. wikipedia.org This involves characterizing their mechanical, thermal, and chemical properties and exploring their potential in various applications, from coatings and adhesives to advanced composites and functional polymers. nih.govxtremepolishingsystems.comhanepoxy.netthreebond.co.jp

Collaborative research efforts can lead to a more holistic understanding of the entire lifecycle of these materials, from their synthesis to their end-of-life, fostering the development of sustainable and high-performance products. wikipedia.org The synergy between chemical engineering and materials science will be crucial in translating the fundamental chemistry of this compound into real-world technological innovations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.